2-Phenyl-1,3-dioxan-5-ol

説明

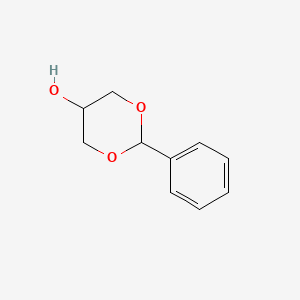

Structure

3D Structure

特性

IUPAC Name |

2-phenyl-1,3-dioxan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKDAAFSXYPQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC(O1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061899 | |

| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

185.00 °C. @ 20.00 mm Hg | |

| Record name | Benzaldehyde glyceryl acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1708-40-3, 4141-19-9, 4141-20-2, 1319-88-6 | |

| Record name | 2-Phenyl-1,3-dioxan-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-phenyl-1,3-dioxane, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-phenyl-1,3-dioxane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1708-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-dioxan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4141-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY-2-PHENYL-1,3-DIOXANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U197W5BT6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-HYDROXY-2-PHENYL-1,3-DIOXANE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V226TA551J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzaldehyde glyceryl acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to 2-Phenyl-1,3-dioxan-5-ol: Core Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-Phenyl-1,3-dioxan-5-ol. It includes a detailed summary of its physicochemical characteristics, spectroscopic data, and known biological relevance. Furthermore, this document outlines detailed experimental protocols for its synthesis and analysis using modern chromatographic and spectroscopic techniques. Visual diagrams are provided to illustrate a key biological signaling pathway where derivatives of this compound are active, as well as a typical experimental workflow for its synthesis and characterization. This guide is intended to be a core resource for professionals in research and drug development.

Core Properties of this compound

This compound, also known as 1,3-O-Benzylideneglycerol, is a heterocyclic organic compound.[1][2][3] It serves as a versatile building block in organic synthesis, particularly for the development of more complex molecules and polymers.[2][4]

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These values represent a consolidation of data from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 1708-40-3 |

| Appearance | Colorless or white powder/solid |

| Melting Point | 83-86 °C |

| Boiling Point | 185 °C @ 20 mmHg |

| Density | ~1.203 g/cm³ (Predicted) |

| Solubility | Soluble in DMSO, Methanol, Acetone |

| Storage Temperature | 2-8°C |

Spectroscopic and Other Identifiers

Key identifiers and data for the characterization of this compound are provided in the following table.

| Identifier / Data Type | Value |

| IUPAC Name | This compound |

| Synonyms | 1,3-O-Benzylideneglycerol, 5-Hydroxy-2-phenyl-1,3-dioxane |

| InChI | InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |

| InChIKey | BWKDAAFSXYPQOS-UHFFFAOYSA-N |

| SMILES | OC1COC(OC1)c2ccccc2 |

| Purity (Typical) | ≥97.0% (HPLC) |

| Primary Hazard | Harmful if swallowed |

Biological Relevance and Signaling Pathways

While this compound itself is primarily recognized as a synthetic intermediate, its derivatives have been implicated in significant biological activities.[4] Notably, it is a reactant in the synthesis of arachidonoylglycerol mimetics that are selective for the Cannabinoid Receptor 1 (CB1).[5] The CB1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system, modulating neurotransmission.

The diagram below illustrates a simplified canonical signaling pathway for the CB1 receptor, a common target for molecules derived from this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of cis-2-Phenyl-1,3-dioxan-5-ol

This protocol is adapted from established methods for the acid-catalyzed acetalization of glycerol with benzaldehyde.[5]

Materials:

-

Glycerol (0.60 mol)

-

Benzaldehyde, freshly distilled (0.47 mol)

-

Toluene (70 mL)

-

Concentrated Sulfuric Acid (3 drops)

Procedure:

-

Equip a reaction flask with a Dean-Stark apparatus and a reflux condenser.

-

Charge the flask with benzaldehyde, glycerol, and toluene.

-

Add the concentrated sulfuric acid dropwise to the mixture.

-

Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water (approximately 8.5 mL) has been collected, indicating the reaction is complete.

-

Cool the mixture to room temperature.

-

Remove the toluene by distillation under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield cis-2-phenyl-1,3-dioxan-5-ol as a white solid.

Analytical Characterization Protocols

This is a general protocol for the purity analysis of this compound.

Instrumentation & Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase & Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start with a high concentration of A, and linearly increase the concentration of B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., Methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

This protocol is suitable for the identification and purity assessment of the volatile compound.

Instrumentation & Columns:

-

GC-MS system with an electron ionization (EI) source

-

Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp to 280 °C at 10 °C/min

-

Hold at 280 °C for 5 minutes

-

-

Injection Mode: Split (e.g., 50:1)

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: 40-400 m/z

-

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.

This is a standard protocol for structural elucidation.

Instrumentation & Solvents:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Data Acquisition:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

-

Acquire the ¹H-NMR spectrum at room temperature.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.

-

Integrate the signals to determine the relative number of protons.

Experimental Workflow

The logical flow from synthesis to final characterization of this compound is depicted in the workflow diagram below. This visualization outlines the key stages of production and quality control for the compound.

References

2-Phenyl-1,3-dioxan-5-ol CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenyl-1,3-dioxan-5-ol, a versatile organic compound with applications in synthesis and potential biological activities. This document details its chemical identity, physical properties, synthesis and purification protocols, and analytical methods, compiled to support research and development endeavors.

Chemical Identity and Physical Constants

This compound, also known as 1,3-O-Benzylideneglycerol, is a heterocyclic compound. Its chemical structure consists of a 1,3-dioxane ring substituted with a phenyl group at the 2-position and a hydroxyl group at the 5-position.

CAS Number: 1708-40-3[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 83-86 °C | [2] |

| Boiling Point | 185 °C at 20 mmHg | [3] |

| Density | 1.203 g/cm³ (predicted) | [4] |

| Solubility | Soluble in DMSO and methanol. | [1][4] |

| Storage Temperature | 2-8°C | [4] |

Experimental Protocols

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of glycerol with benzaldehyde. This reaction yields a mixture of isomers, primarily the six-membered 1,3-dioxane (this compound) and the five-membered 1,3-dioxolane. The ratio of these products can be influenced by the reaction conditions.

Reaction: Glycerol + Benzaldehyde → this compound + 2-Phenyl-1,3-dioxolan-4-yl-methanol

Materials:

-

Glycerol

-

Benzaldehyde (freshly distilled)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycerol and a slight molar excess of benzaldehyde in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. Water will be formed during the reaction and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Neutralize the catalyst by washing the organic layer with a saturated sodium bicarbonate solution.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product, a mixture of isomers, can be purified by column chromatography on silica gel or by recrystallization to isolate the desired this compound. A mixture of cis and trans isomers is often obtained.

The identity and purity of this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and determine the isomeric ratio.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to separate the isomers and confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of the final product.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet extensively documented in the literature, derivatives of 1,3-dioxane have been investigated for their biological activities. Some studies suggest that this compound and its derivatives may possess antibacterial and antifungal properties.[4] The mechanism of action is hypothesized to involve the disruption of microbial cell membranes.[4] Further research is required to elucidate the precise molecular targets and signaling pathways involved in these potential antimicrobial effects. The compound is also utilized as a reactant in the synthesis of other biologically active molecules.[2]

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

Stereochemistry of 2-Phenyl-1,3-dioxan-5-ol: A Technical Guide to Cis and Trans Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1,3-dioxan-5-ol is a heterocyclic organic compound that serves as a versatile building block in synthetic organic chemistry. Its structure, derived from the reaction of benzaldehyde and glycerol, incorporates two stereogenic centers, leading to the existence of cis and trans diastereomers. The distinct spatial arrangement of the phenyl and hydroxyl groups in these isomers results in different physical, chemical, and spectroscopic properties. A thorough understanding of the stereochemistry of these isomers is crucial for their application in the synthesis of complex molecules, including pharmacologically active compounds where stereochemistry can dictate biological activity. This technical guide provides an in-depth overview of the synthesis, separation, and characterization of the cis and trans isomers of this compound.

Stereoisomers and Conformational Analysis

The 1,3-dioxane ring in this compound typically adopts a stable chair conformation to minimize steric strain. The substituents on the ring can occupy either axial or equatorial positions. In the case of the this compound isomers, the relative orientation of the phenyl group at the C2 position and the hydroxyl group at the C5 position defines them as cis or trans.

-

Cis Isomer: In the cis isomer, the phenyl and hydroxyl groups are on the same side of the dioxane ring. In the more stable chair conformation, it is expected that the bulky phenyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. This would place the hydroxyl group in an axial or equatorial position depending on the specific chair conformation.

-

Trans Isomer: In the trans isomer, the phenyl and hydroxyl groups are on opposite sides of the dioxane ring. Similar to the cis isomer, the phenyl group is expected to favor the equatorial position in the most stable chair conformation.

The conformational preferences of these isomers significantly influence their spectroscopic properties, particularly their Nuclear Magnetic Resonance (NMR) spectra.

Data Presentation

A direct comparison of the quantitative data for the purified cis and trans isomers of this compound is essential for their identification and characterization.

| Property | cis-2-Phenyl-1,3-dioxan-5-ol | trans-2-Phenyl-1,3-dioxan-5-ol | Mixture of Isomers |

| Molecular Formula | C₁₀H₁₂O₃[1] | C₁₀H₁₂O₃[1] | C₁₀H₁₂O₃[1] |

| Molecular Weight | 180.20 g/mol [1] | 180.20 g/mol [1] | 180.20 g/mol [1] |

| CAS Number | 4141-19-9[2] | 4141-20-2 | 1708-40-3[1] |

| Appearance | White solid[2] | - | Powder[1] |

| Melting Point | 83-86 °C[2] | - | - |

| Boiling Point | 333.6 °C at 760 mmHg (Predicted) | - | 185 °C at 20 mmHg |

| Storage Temperature | 2-8°C[1] | 2-8°C | 2-8°C[1] |

Spectroscopic Data:

| Spectroscopy | cis-2-Phenyl-1,3-dioxan-5-ol | trans-2-Phenyl-1,3-dioxan-5-ol |

| ¹H NMR | Differences in the chemical shifts and coupling constants of the protons on the dioxane ring, particularly H-2, H-4, H-5, and H-6, are expected due to the different spatial orientations of the phenyl and hydroxyl groups. The proton at C2 (the acetal proton) is a key diagnostic signal. | The chemical shift of the acetal proton (H-2) and the coupling constants between the protons on the dioxane ring will differ from the cis isomer. |

| ¹³C NMR | The chemical shifts of the carbon atoms in the dioxane ring (C-2, C-4, C-5, C-6) will be distinct from the trans isomer. | The carbon chemical shifts will reflect the different stereochemical environment compared to the cis isomer. |

| GC-MS Retention Time | A study on the acetalisation of glycerol with benzaldehyde reported distinct retention times for the diastereoisomers of this compound, with one peak observed at 13.54 min under their experimental conditions, suggesting co-elution or very similar retention times.[3] | See cis-isomer data.[3] |

Experimental Protocols

Synthesis of a Mixture of cis- and trans-2-Phenyl-1,3-dioxan-5-ol

This protocol is adapted from a patented method for the production of the isomer mixture.

Materials:

-

Glycerol (184 g, 2.00 mol)

-

Benzaldehyde (238 g, 2.20 mol)

-

Amberlyst 15DRY (strongly acidic cation exchange resin, 18 g)

-

n-Hexane (50 g)

Procedure:

-

In a one-liter flask equipped with a Dean-Stark apparatus, combine glycerol, benzaldehyde, Amberlyst 15DRY, and n-hexane.

-

Reflux the mixture for 6 hours, continuously removing the water produced during the reaction using the Dean-Stark trap.

-

After cooling the reaction mixture to room temperature, filter off the ion exchange resin.

-

The filtrate contains a mixture of cis- and trans-2-phenyl-1,3-dioxan-5-ol and cis- and trans-4-hydroxymethyl-2-phenyl-1,3-dioxolane.

-

To isolate the product mixture, transfer the filtrate to a 500-mL flask equipped with a Claisen head.

-

Heat the flask to 50 °C and gradually reduce the pressure to distill off the n-hexane.

-

Perform a simple distillation under reduced pressure (0.13 kPa) to obtain the isomer mixture as a colorless liquid at a fraction temperature of 110-120 °C.

Separation of cis- and trans-2-Phenyl-1,3-dioxan-5-ol Isomers

The separation of the diastereomers can be challenging due to their similar physical properties. Two primary methods have been suggested:

1. Low-Temperature Recrystallization:

A patented process mentions that high-purity this compound can be obtained through low-temperature recrystallization of the isomer mixture. However, the yield for the purified isomer is reported to be low (around 25%). The specific solvent system and temperature profile for this recrystallization are not detailed in the available literature.

2. Column Chromatography (for isolation of the cis-isomer):

A method for the purification of the cis-isomer has been described.

Materials:

-

Crude mixture of this compound isomers

-

Silica gel (for column chromatography)

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in a suitable solvent (e.g., cyclohexane).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude isomer mixture in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of cyclohexane/ethyl acetate (e.g., a 2:1 ratio). The optimal ratio may need to be determined by thin-layer chromatography (TLC) analysis.

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the purified cis-isomer (Rf = 0.16 in cyclohexane/ethyl acetate 2:1) and remove the solvent under reduced pressure to yield the product as a colorless solid.[2]

Mandatory Visualization

Synthesis and Separation Workflow

The following diagram illustrates the general workflow for the synthesis of the this compound isomer mixture and the subsequent separation of the cis-isomer.

Caption: General workflow for the synthesis and separation of this compound isomers.

Conformational Isomers of this compound

The following diagram illustrates the chair conformations of the cis and trans isomers of this compound, highlighting the equatorial preference of the phenyl group.

Caption: Simplified representation of the more stable chair conformations for cis and trans isomers.

Conclusion

The stereochemistry of this compound plays a critical role in its properties and subsequent applications. While the synthesis of a mixture of cis and trans isomers is well-established, their separation requires careful chromatographic or recrystallization techniques. The characterization of the individual isomers relies heavily on spectroscopic methods, particularly NMR, to elucidate the relative stereochemistry. This technical guide consolidates the available information to aid researchers and professionals in the synthesis, separation, and characterization of these important synthetic intermediates. Further research to fully characterize the trans isomer and to develop more efficient separation protocols would be of significant value to the scientific community.

References

The Discovery and First Synthesis of 2-Phenyl-1,3-dioxan-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and first synthesis of 2-Phenyl-1,3-dioxan-5-ol, a versatile organic compound with applications in synthesis and potential biological activities. This document details the seminal work in its preparation and characterization, offering detailed experimental protocols for its synthesis. While the biological activities of this compound are not extensively documented, this guide explores the known antimicrobial and cytotoxic properties of its derivatives, providing a basis for future research and development. All quantitative data is presented in structured tables, and a logical workflow for its synthesis is provided in a Graphviz diagram.

Introduction

This compound, also known by its synonym 1,3-O-Benzylideneglycerol, is a heterocyclic organic compound with the chemical formula C₁₀H₁₂O₃.[1] Its structure consists of a 1,3-dioxane ring substituted with a phenyl group at the 2-position and a hydroxyl group at the 5-position. This bifunctional nature makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules and polymers. The cis and trans isomers of this compound are known, and it is often synthesized as a mixture of these stereoisomers. This guide focuses on the foundational aspects of its discovery and synthesis, providing a detailed look at the experimental procedures and characterization data.

Discovery and First Synthesis

The first comprehensive study on the synthesis and stereochemistry of this compound, referred to as 1,3-O-benzylideneglycerols, was published in the Journal of the Chemical Society in 1960 by N. Baggett, J. S. Brimacombe, A. B. Foster, M. Stacey, and D. H. Whiffen. This seminal work laid the groundwork for understanding the formation and configuration of this class of compounds. The synthesis involves the acid-catalyzed reaction of glycerol with benzaldehyde. This reaction yields a mixture of the six-membered ring (1,3-dioxane) and the five-membered ring (1,3-dioxolane) isomers.

The fundamental reaction for the synthesis is the acetalization of glycerol with benzaldehyde. This reaction is typically carried out in the presence of an acid catalyst with the removal of water to drive the equilibrium towards the product side.

Logical Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

A detailed and modern experimental protocol for the synthesis of a mixture of cis- and trans-2-phenyl-1,3-dioxan-5-ol and its isomer, 4-hydroxymethyl-2-phenyl-1,3-dioxolane, is described in a US patent. This procedure is representative of the methods used for its preparation.

Synthesis of a Mixture of this compound and 4-Hydroxymethyl-2-phenyl-1,3-dioxolane

-

Materials:

-

Glycerol (184 g, 2.00 mol)

-

Benzaldehyde (238 g, 2.20 mol)

-

Strongly acidic cation exchange resin (e.g., AMBERLYST 15DRY, 18 g)

-

n-Hexane (50 g)

-

-

Procedure:

-

In a one-liter flask equipped with a Dean-Stark apparatus, charge the glycerol, benzaldehyde, acidic cation exchange resin, and n-hexane.

-

Reflux the mixture for 6 hours while removing the by-produced water using the Dean-Stark trap.

-

After cooling, filter off the ion exchange resin.

-

The filtrate is then subjected to distillation under reduced pressure to remove the n-hexane and to purify the product mixture.

-

-

Purification:

-

The n-hexane is first distilled off by heating at 50°C under gradually reduced pressure.

-

Simple distillation is then performed under a reduced pressure of 0.13 kPa. The isomer mixture is collected as a colorless liquid at a fraction temperature of 110 to 120°C.

-

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | |

| Appearance | White to almost white powder/crystal | |

| Boiling Point | 185 °C @ 20.00 mm Hg | [1] |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic Data for the Isomer Mixture of this compound and 4-Hydroxymethyl-2-phenyl-1,3-dioxolane

| Spectroscopic Technique | Characteristic Peaks |

| IR (neat, cm⁻¹) | 3429 (br, O-H), 2991, 2937, 2856 (C-H) |

| ¹H-NMR | The isomer ratio can be determined from the signals of the proton at the 2-position of each isomer. |

Biological Activity

Currently, there is a lack of specific studies detailing the biological activity and signaling pathways directly affected by this compound. However, the broader class of compounds containing phenolic and dioxane moieties has been investigated for various biological effects.

Potential Biological Activities (Based on Derivatives and Related Compounds)

-

Antimicrobial Activity: Derivatives of 1,3-dioxolane have shown antibacterial and antifungal properties. For instance, certain 1,3-dioxolane derivatives exhibit activity against P. aeruginosa and C. albicans.[2] While specific MIC values for this compound are not available, related phenolic compounds are known to possess antimicrobial properties.

-

Cytotoxicity: Various derivatives of 1,3,4-thiadiazole, which can be synthesized from related starting materials, have demonstrated cytotoxic effects against several human cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cells, with IC50 values in the micromolar range. It is important to note that these are derivatives and not the parent compound itself.

-

Insecticidal Properties: A related compound, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, has been noted for its potential insecticidal properties.[3]

Due to the absence of specific data on the signaling pathways modulated by this compound, a corresponding diagram cannot be generated at this time. Future research is needed to elucidate its specific biological targets and mechanisms of action.

Logical Relationship of Potential Biological Activities

Caption: Relationship between the core compound and observed biological activities in its derivatives.

Conclusion

This compound is a historically significant molecule whose synthesis and stereochemistry were first rigorously established in 1960. The acid-catalyzed reaction of glycerol and benzaldehyde remains the fundamental route to its preparation. While detailed experimental protocols and spectroscopic data are available for its synthesis, a significant gap exists in the understanding of its specific biological activities. The known antimicrobial and cytotoxic effects of its derivatives suggest that this compound could serve as a valuable scaffold for the development of new therapeutic agents. Further investigation into its biological properties and mechanism of action is warranted to fully explore its potential in drug discovery and development.

References

Spectroscopic Profile of 2-Phenyl-1,3-dioxan-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Phenyl-1,3-dioxan-5-ol. The information presented herein is essential for its identification, characterization, and application in research and development, particularly in the synthesis of novel chemical entities. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the Mass Spectrometry data is experimentally derived for the target molecule, the NMR and IR data are based on the analysis of the closely related compound, 2-phenyl-1,3-dioxane, and predictive models for the hydroxyl-substituted position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.50-7.30 | m | 5H | Phenyl-H |

| ~5.50 | s | 1H | O-CH-O |

| ~4.20 | m | 2H | O-CH₂ (axial) |

| ~4.00 | m | 1H | CH-OH |

| ~3.80 | m | 2H | O-CH₂ (equatorial) |

| ~2.50 | br s | 1H | OH |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~138 | Phenyl-C (quaternary) |

| ~129 | Phenyl-CH |

| ~128 | Phenyl-CH |

| ~126 | Phenyl-CH |

| ~101 | O-CH-O |

| ~67 | O-CH₂ |

| ~65 | CH-OH |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C Stretch |

| ~1100 | Strong | C-O Stretch (Acetal) |

| ~1050 | Strong | C-O Stretch (Alcohol) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 180 | [M]⁺ | Molecular Ion |

| 179 | High | [M-H]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 91 | Medium | [C₇H₇]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then filtered into a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is applied to ensure good contact. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Phenyl-1,3-dioxan-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1,3-dioxan-5-ol, also known as 1,3-O-benzylideneglycerol, is a versatile organic compound utilized as a building block in the synthesis of various polymers and biologically active molecules. Its thermal stability is a critical parameter for its application in drug development and materials science, influencing storage, processing, and formulation. This technical guide provides a comprehensive overview of the thermal properties and decomposition pathways of this compound, based on available data and analysis of related chemical structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| CAS Number | 1708-40-3 (mixture of cis and trans) | |

| 4141-19-9 (cis-isomer) | ||

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 80-85 °C (mixture of isomers) | [1] |

| 83-86 °C (cis-isomer) | [2] | |

| Boiling Point | 185 °C @ 20 mmHg | [3] |

Thermal Stability and Decomposition

The thermal stability of this compound has been primarily investigated through thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.

Thermogravimetric Analysis (TGA)

A study on the volatility of benzaldehyde glycerol acetal (this compound) provides insight into its thermal behavior. The TGA was performed under an inert nitrogen atmosphere with a temperature ramp from room temperature to 300 °C. The primary weight loss observed in this range is attributed to evaporation rather than decomposition, indicating the compound's volatility.

Table 2: Thermogravimetric Analysis Data for this compound

| Parameter | Value | Conditions |

| Onset of Weight Loss | Approx. 150 °C | Nitrogen atmosphere, 10 °C/min |

| Temperature at 50% Weight Loss | Approx. 220 °C | Nitrogen atmosphere, 10 °C/min |

| End of Weight Loss | Approx. 280 °C | Nitrogen atmosphere, 10 °C/min |

Note: The data is interpreted from the TGA curve presented in the study by Verkin et al. on the volatility of glycerol acetals.

Differential Scanning Calorimetry (DSC)

Proposed Decomposition Pathways

In the absence of specific studies on the high-temperature decomposition products of this compound, the degradation pathways can be inferred from the behavior of its constituent chemical moieties: the benzylic acetal and the glycerol backbone. The decomposition is likely to proceed through a combination of pathways, including retro-Prins fragmentation and radical-mediated cleavage.

At elevated temperatures, the 1,3-dioxane ring can undergo cleavage. The presence of the phenyl group at the C2 position stabilizes a benzylic carbocation or radical, influencing the fragmentation pattern. The glycerol backbone can undergo dehydration and further fragmentation.

Key Potential Decomposition Products:

-

Benzaldehyde and Glycerol: Reversal of the acetal formation reaction.

-

Toluene: From the fragmentation of the benzyl group.

-

Acrolein and Acetaldehyde: From the dehydration and subsequent decomposition of the glycerol moiety.

-

Carbon Monoxide and Carbon Dioxide: From further oxidation/decomposition at higher temperatures.

Caption: Proposed thermal decomposition pathways of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess thermal stability are provided below. These protocols are based on standard practices for the analysis of organic compounds.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and volatile content of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Instrument Setup:

-

Purge gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum rate of decomposition (T_max) from the derivative of the TGA curve (DTG).

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Instrument Setup:

-

Purge gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 120 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the peak temperature of the melting endotherm (T_m) and integrate the peak area to calculate the enthalpy of fusion (ΔH_f).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Objective: To identify the thermal decomposition products of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Procedure:

-

Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis: Heat the sample rapidly to a set temperature (e.g., 600 °C) in an inert atmosphere (helium).

-

GC Separation: The volatile pyrolysis products are transferred directly to the GC column for separation.

-

Column: A non-polar column (e.g., DB-5ms).

-

Temperature program: A suitable temperature ramp to separate compounds with a wide range of boiling points (e.g., 40 °C hold for 2 min, then ramp to 300 °C at 10 °C/min).

-

-

MS Detection: The separated components are introduced into the mass spectrometer for identification based on their mass spectra.

-

Data Analysis: Compare the obtained mass spectra with a library (e.g., NIST) to identify the decomposition products.

Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.

Conclusion

This compound is a moderately volatile compound with a melting point in the range of 80-86 °C. While its primary weight loss below 300 °C under inert conditions is due to evaporation, decomposition is expected at higher temperatures. The decomposition is likely to proceed through pathways involving the cleavage of the 1,3-dioxane ring and fragmentation of the glycerol and benzyl moieties, leading to products such as benzaldehyde, toluene, acrolein, and acetaldehyde. For critical applications, it is recommended to perform specific thermal analysis and evolved gas analysis on the material to obtain precise data for process modeling and safety assessments.

References

- 1. Buy this compound | 4141-19-9 | >98% [smolecule.com]

- 2. Sigma Aldrich cis-1,3-O-Benzylideneglycerol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. 1,3-Dioxan-5-ol, 2-phenyl- | C10H12O3 | CID 74362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Diphenyl-1,3-dioxolane [webbook.nist.gov]

The Expanding Therapeutic Potential of 2-Phenyl-1,3-dioxan-5-ol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 2-phenyl-1,3-dioxan-5-ol is proving to be a promising starting point for the development of novel therapeutic agents with a diverse range of biological activities. From potent and selective enzyme inhibition to the modulation of multidrug resistance in cancer cells, derivatives of this heterocyclic core are attracting significant interest within the scientific community. This technical guide provides a comprehensive overview of the current research, detailing the synthesis, biological evaluation, and mechanistic insights into these promising compounds.

SIRT1 Inhibition: A Key Anticancer Mechanism

A significant area of investigation has been the development of 5-benzylidene-2-phenyl-1,3-dioxane-4,6-dione derivatives as potent and selective inhibitors of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1] Overexpression of SIRT1 has been implicated in various cancers, making it a key therapeutic target.[2][3][4][5]

Quantitative Data: SIRT1 Inhibitory Activity

A series of 5-benzylidene-2-phenyl-1,3-dioxane-4,6-dione derivatives have been synthesized and evaluated for their ability to inhibit SIRT1. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented in the table below.

| Compound ID | Substitution on Benzylidene Ring | IC50 (μM) for SIRT1 |

| 1a | 2-F | 3.76 |

| 1b | 2-Br | 4.12 |

| 1c | 2-Cl | 5.89 |

| 1d | 2-I | 7.34 |

| 1e | 2-CH3 | > 50 |

| 1f | 3-F | 2.15 |

| 1g | 3-Br | 2.48 |

| 1h | 3-Cl | 3.01 |

| 1i | 4-F | 1.98 |

| 1j | 4-Br | 2.23 |

| 1k | 4-Cl | 2.87 |

| 1l | 4-I | 3.54 |

| 1m | 4-OCH3 | 1.90 |

| 1n | 4-N(CH3)2 | 0.46 |

Data sourced from a study on novel SIRT1 inhibitors.[1]

Experimental Protocols

Synthesis of 5-Benzylidene-2-phenyl-1,3-dioxane-4,6-diones: [1]

A two-step synthesis is employed for these derivatives.

-

Synthesis of 2-phenyl-1,3-dioxane-4,6-dione: Benzaldehyde is reacted with malonic acid in the presence of acetic anhydride and a catalytic amount of concentrated sulfuric acid at room temperature.

-

Knoevenagel Condensation: The resulting 2-phenyl-1,3-dioxane-4,6-dione is then condensed with various substituted benzaldehydes in the presence of sodium acetate in dimethyl sulfoxide (DMSO) at room temperature to yield the final 5-benzylidene derivatives.

SIRT1 Inhibition Assay (Fluorometric): [2][4]

The inhibitory activity of the synthesized compounds against SIRT1 is determined using a fluorometric assay.

-

Reagents: Recombinant human SIRT1 enzyme, a fluorogenic peptide substrate (e.g., containing an acetylated lysine), NAD+, and the test compound dissolved in DMSO are required.

-

Procedure:

-

The SIRT1 enzyme is incubated with the test compound at various concentrations in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

The reaction is initiated by the addition of the fluorogenic substrate and NAD+.

-

The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

A developer solution is added to stop the enzymatic reaction and cleave the deacetylated substrate, generating a fluorescent signal.

-

The fluorescence is measured using a microplate reader (excitation ~350-360 nm, emission ~450-460 nm).

-

-

Data Analysis: The percent inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathway

SIRT1 is a crucial regulator of numerous cellular processes, including cell cycle, apoptosis, and DNA repair, primarily through the deacetylation of key transcription factors and proteins such as p53, NF-κB, and FOXO.[2][3][5] Inhibition of SIRT1 by 2-phenyl-1,3-dioxane derivatives can lead to the hyperacetylation and activation of tumor suppressor proteins like p53, ultimately promoting apoptosis and cell cycle arrest in cancer cells.

References

Methodological & Application

Synthesis of 2-Phenyl-1,3-dioxan-5-ol: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Phenyl-1,3-dioxan-5-ol, a valuable intermediate in the synthesis of various organic compounds, including polymers and biologically active molecules.[1][2] The primary synthetic route described is the acid-catalyzed acetalization of glycerol with benzaldehyde. This reaction typically yields a mixture of the six-membered 1,3-dioxane ring and the five-membered 1,3-dioxolane ring.[3][4][5] This application note includes a summary of various reported reaction conditions, a detailed step-by-step protocol, and a workflow diagram for the synthesis and purification of the target compound.

Introduction

This compound, also known as 1,3-O-Benzylideneglycerol, is a cyclic acetal formed from the reaction of benzaldehyde and glycerol.[6] This compound and its derivatives are utilized as starting materials in the synthesis of more complex molecules, such as glycerol monomer carbonates used in copolymerization reactions.[6][7] The formation of this compound is achieved through an acid-catalyzed acetalization reaction, which is an equilibrium process. The reaction conditions can be optimized to favor the formation of the desired six-membered dioxane ring over the five-membered dioxolane isomer.[3][8][9] Various catalysts, including homogeneous acids like p-toluenesulfonic acid (TsOH) and heterogeneous solid acid catalysts, have been employed for this transformation.[4][10][11]

Comparative Data of Synthetic Protocols

The synthesis of this compound can be achieved under various conditions. The following table summarizes quantitative data from different reported protocols, highlighting the influence of catalysts, reactant ratios, and reaction conditions on the conversion and selectivity.

| Catalyst | Glycerol:Benzaldehyde (molar ratio) | Temperature (°C) | Time | Solvent | Glycerol Conversion (%) | Acetal Selectivity (%) | Reference |

| p-Toluenesulfonic acid (TsOH) | 1.2:1 | Reflux | 4 h | Water-carrying agent (15 mL) | - | Up to 97% (total acetals) | [11] |

| SO42-/CeO2–ZrO2 | 1:3 | 100 | 8 h | Toluene | 86 | 87.20% (dioxolane), 12.80% (dioxane) | [3] |

| Fe3O4@SiO2@HPW | 1:1.15 | 120 | 120 min | - | 85.95 | 78.36% (cyclic acetals) | [8] |

| Solid Acid Catalyst (Microwave) | 2:1 | 140 | 15 min | - | 67% (Benzaldehyde conversion) | 53% (dioxane), 47% (dioxolane) | [10] |

Experimental Protocol

This protocol details the synthesis of this compound using p-toluenesulfonic acid as the catalyst, adapted from a reported procedure.[11]

Materials:

-

Glycerol (C3H8O3)

-

Benzaldehyde (C7H6O)

-

p-Toluenesulfonic acid monohydrate (TsOH·H2O)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Anhydrous sodium sulfate (Na2SO4)

-

Dichloromethane (CH2Cl2)

-

Hexane

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or equivalent water separator

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add glycerol (e.g., 1.10 g, 12.0 mmol) and benzaldehyde (e.g., 1.06 g, 10.0 mmol).

-

Addition of Catalyst and Solvent: Add p-toluenesulfonic acid monohydrate (e.g., 0.15 g) as the catalyst and a suitable water-carrying solvent like toluene (e.g., 50 mL).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction for approximately 4 hours or until no more water is collected.[11]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with water and then with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase using a rotary evaporator to remove the solvent.

-

The crude product, which is a mixture of isomers, can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to obtain the desired this compound. Low-temperature recrystallization has been noted to yield high-purity product.[12][13]

-

-

Characterization: The final product should be characterized by appropriate analytical methods such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[11]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Benzaldehyde and toluene are flammable and harmful; handle with care.

-

p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

Conclusion

The synthesis of this compound via the acid-catalyzed reaction of glycerol and benzaldehyde is a well-established and efficient method. By carefully controlling the reaction conditions, such as the choice of catalyst, reactant molar ratio, and temperature, the yield and selectivity for the desired product can be maximized. The provided protocol offers a reliable procedure for the laboratory-scale synthesis of this important chemical intermediate.

References

- 1. adipogen.com [adipogen.com]

- 2. Buy this compound | 4141-19-9 | >98% [smolecule.com]

- 3. Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. This compound mixture of cis and trans, = 97.0 HPLC 1708-40-3 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. An Evaluation of Glycerol Acetalization with Benzaldehyde over a Ferromagnetic Heteropolyacid Catalyst - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]

- 13. JP6405443B2 - Process for producing 1,3-dioxane-5-ones - Google Patents [patents.google.com]

Application Notes and Protocols: 2-Phenyl-1,3-dioxan-5-ol as a Protecting Group for 1,3-Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multistep synthesis of complex molecules, particularly in the realm of drug development, the selective protection and deprotection of functional groups is a critical strategy. The 2-phenyl-1,3-dioxan-5-ol scaffold, a derivative of 1,3-O-benzylideneglycerol, serves as a robust and versatile protecting group for 1,3-diols. This benzylidene acetal offers a stable six-membered ring system that is resistant to a variety of reaction conditions, yet can be removed or manipulated under specific and often mild conditions.[1][2]

The formation of a 2-phenyl-1,3-dioxane from a 1,3-diol and benzaldehyde (or its equivalent) is an acid-catalyzed process that proceeds with high efficiency.[1] The resulting acetal is generally stable to basic, nucleophilic, and some reductive and oxidative conditions, making it an ideal choice for protecting 1,3-diol moieties during various synthetic transformations.[1] A key advantage of the benzylidene acetal is the potential for regioselective reductive cleavage, which can unmask one of the hydroxyl groups while leaving the other as a benzyl ether, thereby creating opportunities for differential functionalization.[1]

These application notes provide a comprehensive overview of the use of this compound and related structures as protecting groups for 1,3-diols, with a focus on practical experimental protocols and applications relevant to pharmaceutical and complex molecule synthesis.

Logical Workflow for 1,3-Diol Protection and Deprotection

The strategic application of a benzylidene acetal protecting group involves a logical sequence of protection, intermediate synthetic steps, and final deprotection. The choice of deprotection method allows for either the complete regeneration of the diol or the formation of a mono-benzylated ether.

Caption: Logical workflow for the application of benzylidene acetals.

Mechanism of Benzylidene Acetal Formation

The formation of a 2-phenyl-1,3-dioxane is an acid-catalyzed reaction. The process begins with the protonation of the benzaldehyde carbonyl group, which increases its electrophilicity. The diol's hydroxyl groups then act as nucleophiles, attacking the carbonyl carbon to form a hemiacetal intermediate. Subsequent intramolecular cyclization and elimination of a water molecule yield the stable cyclic acetal.[1]

Caption: Mechanism of benzylidene acetal formation.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the formation and deprotection of benzylidene acetals on various diol substrates.

Table 1: Protection of 1,3-Diols as Benzylidene Acetals

| Substrate (Diol) | Benzaldehyde Source | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal | Cu(OTf)₂ | Acetonitrile | Room Temp. | 1 h | ~95 |

| D-(+)-Ribono-1,4-lactone | Benzaldehyde dimethyl acetal | SnCl₂ | DME | Room Temp. | - | 58 |

| 2,2-Bis(hydroxymethyl)-1,3-propanediol | Benzaldehyde | Iodine | DMF | 80-90 | 5 h | 80 |

| N-Acetyl-N-methyl glucamine | Benzaldehyde | ZnCl₂ | - | Room Temp. | - | 52 |

Table 2: Deprotection of Benzylidene Acetals

| Protected Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

| Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside | 10% Pd/C, Et₃SiH | Methanol | Room Temp. | 30 min | 87 |

| Various Carbohydrate Derivatives | Er(OTf)₃ | Acetonitrile | Room Temp. | - | 55-95 |

| Various Carbohydrate Derivatives | 1,4-Dithiothreitol (DTT), CSA | - | - | - | 78-98 |

| Phenyl 3,2':4',6'-di-O-benzylidene-α-maltoside | 80% Acetic Acid | Water | Room Temp. | - | - |

Table 3: Regioselective Reductive Opening of Benzylidene Acetals

| Protected Substrate | Reagents | Solvent | Temperature (°C) | Time | Product (Major) | Yield (%) |

| 4,6-O-Benzylidene acetal of a carbohydrate | Et₃SiH, I₂ | Acetonitrile | 0-5 | 10-30 min | 6-O-Benzylated | up to 95 |

| Per-O-benzoyl derivative of phenyl 3,2':4',6'-di-O-benzylidene-α-maltoside | N-bromosuccinimide, BaCO₃ | - | - | - | 6'-bromo-6'-deoxy | 80 |

| Tri-O-benzyl derivative of phenyl 3,2':4',6'-di-O-benzylidene-α-maltoside | LiAlH₄, AlCl₃ | - | - | - | 2,3,6,3',4'-penta-O-benzyl | - |

| Tri-O-benzyl derivative of phenyl 3,2':4',6'-di-O-benzylidene-α-maltoside | NaBH₃CN, HCl | - | - | - | 2,3,6,3',6'-penta-O-benzyl | high |

Experimental Protocols

Protocol 1: Protection of a 1,3-Diol using Benzaldehyde Dimethyl Acetal and Cu(OTf)₂

This protocol is adapted from an efficient method for benzylidene acetal formation.[3]

Materials:

-

Substrate diol (1.0 mmol)

-

Benzaldehyde dimethyl acetal (1.2 mmol)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05–0.1 mmol)

-

Anhydrous acetonitrile (10 mL)

-

Triethylamine (Et₃N) (0.2 mmol)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the diol (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add benzaldehyde dimethyl acetal (1.2 mmol).

-

Add Cu(OTf)₂ (0.05–0.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.

-

Upon completion, quench the reaction by adding triethylamine (0.2 mmol).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the desired 2-phenyl-1,3-dioxane derivative.

Protocol 2: Deprotection by Catalytic Transfer Hydrogenation

This protocol describes a mild and efficient method for the complete removal of the benzylidene acetal.[4]

Materials:

-

Benzylidene acetal-protected substrate (1.0 mmol)

-

10% Palladium on carbon (Pd/C) (10 mol%)

-

Triethylsilane (Et₃SiH) (3.0 mmol)

-

Methanol (10 mL)

-

Celite®

Procedure:

-

To a solution of the benzylidene acetal (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).

-

To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC. The reaction is usually complete within 30-60 minutes.[1]

-

Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.[1]

-

Wash the Celite® pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography if necessary to yield the deprotected diol.[1]

Protocol 3: Regioselective Reductive Opening using Triethylsilane and Iodine

This protocol allows for the regioselective opening of the benzylidene acetal to yield a mono-benzylated product.[1]

Materials:

-

4,6-O-Benzylidene acetal-protected substrate (1.0 mmol)

-

Triethylsilane (Et₃SiH) (1.5 mmol)

-

Iodine (I₂) (0.2 mmol)

-

Anhydrous acetonitrile (10 mL)

-

Saturated aqueous sodium thiosulfate solution

-

Ethyl acetate

Procedure:

-

Dissolve the 4,6-O-benzylidene acetal (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.[1]

-

Add triethylsilane (1.5 mmol) to the solution.

-

Add a solution of iodine (0.2 mmol) in acetonitrile dropwise to the reaction mixture.

-

Stir the reaction at 0-5 °C for 10-30 minutes, monitoring by TLC.[1]

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.[1]

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the regioselectively opened product.

Applications in Synthesis

While extensively used in carbohydrate chemistry, the benzylidene acetal protection of 1,3-diols is a valuable strategy in the synthesis of other complex molecules. For instance, 2-phenyl-1,3-dioxan-5-one, derived from this compound, is a useful synthetic intermediate for compounds like dihydroxyacetone (DHA) and serinol (2-amino-1,3-propanediol), a raw material for X-ray contrast agents.[5][6] The conformational rigidity of the 1,3-dioxane ring can also be exploited to control stereochemistry in subsequent reactions. The synthesis of conformationally-restricted 1,3-dioxanes with an axially-oriented phenyl group has been explored for creating specific molecular architectures.[7]

Conclusion

The use of this compound and related benzylidene acetals provides a reliable and versatile method for the protection of 1,3-diols. The stability of the protecting group under various conditions, coupled with the multiple options for mild and selective deprotection, makes it a powerful tool for researchers and scientists in organic synthesis and drug development. The ability to perform regioselective reductive opening further enhances its utility, allowing for the differential protection of hydroxyl groups within a molecule. The protocols and data presented herein offer a practical guide for the successful implementation of this protecting group strategy in complex synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzylidene acetal - Wikipedia [en.wikipedia.org]

- 3. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 5. JP6405443B2 - Process for producing 1,3-dioxane-5-ones - Google Patents [patents.google.com]

- 6. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]

- 7. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 2-Phenyl-1,3-dioxan-5-ol in Polymer Chemistry: A Detailed Guide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1,3-dioxan-5-ol serves as a crucial building block in polymer chemistry, primarily as a precursor to the functional monomer 5-benzyloxy-1,3-dioxan-2-one, also known as 5-benzyloxy-trimethylene carbonate (BTMC). This monomer is instrumental in the synthesis of biodegradable polymers through ring-opening polymerization (ROP). The incorporation of BTMC into polymer chains introduces benzyl-protected hydroxyl groups, which can be subsequently deprotected to yield polymers with pendant hydroxyl functionalities. These functional groups enhance the polymer's hydrophilicity and provide sites for further modification, making them highly valuable for biomedical applications, including drug delivery systems and tissue engineering scaffolds.

This document provides detailed application notes and experimental protocols for the synthesis of the BTMC monomer from this compound and its subsequent use in the synthesis of biodegradable copolymers.

Synthesis of 5-Benzyloxy-1,3-dioxan-2-one (BTMC) from this compound

The synthesis of the key monomer, 5-benzyloxy-1,3-dioxan-2-one (BTMC), involves a two-step process starting from this compound. The first step is the benzylation of the hydroxyl group, followed by the conversion of the resulting compound into the cyclic carbonate monomer.

Experimental Protocol: Synthesis of 5-Benzyloxy-1,3-dioxan-2-one (BTMC)

Materials:

-

This compound

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Triphosgene

-

Pyridine

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Benzylation of this compound:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH) portion-wise to the solution with stirring.

-

After the addition of NaH is complete, add benzyl bromide (BnBr) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-benzyloxy-2-phenyl-1,3-dioxane.

-

-

Synthesis of 5-Benzyloxy-1,3-dioxan-2-one (BTMC):

-

Dissolve the purified 5-benzyloxy-2-phenyl-1,3-dioxane in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of triphosgene in anhydrous DCM dropwise, followed by the dropwise addition of pyridine.

-

Allow the reaction to proceed at 0 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 5-benzyloxy-1,3-dioxan-2-one (BTMC).

-

Application in Polymer Synthesis: Ring-Opening Copolymerization

5-Benzyloxy-1,3-dioxan-2-one (BTMC) is a versatile monomer for creating biodegradable copolymers with tailored properties. It can be copolymerized with various cyclic monomers, such as ε-caprolactone (CL), glycolide (GA), and 1,4-dioxan-2-one (DON), using either enzymatic or metal-based catalysts.

Enzymatic Ring-Opening Copolymerization of BTMC and 1,4-Dioxan-2-one (DON)

Enzymatic polymerization offers a green and mild alternative to traditional metal-catalyzed methods. Immobilized lipases are effective catalysts for the ring-opening copolymerization of BTMC.

Experimental Protocol:

Materials:

-

5-Benzyloxy-1,3-dioxan-2-one (BTMC)

-

1,4-Dioxan-2-one (DON)

-

Immobilized Porcine Pancreas Lipase (IPPL) on silica particles

-

Toluene

-

Methanol

Procedure:

-

Place the desired molar ratios of BTMC and DON monomers and the immobilized lipase (e.g., 4.5 wt % of total monomers) into a dried reaction vessel under an inert atmosphere.

-

Add a minimal amount of dry toluene to dissolve the monomers.

-

Heat the reaction mixture to 150 °C with continuous stirring.

-

Allow the polymerization to proceed for a specified time (e.g., 24 hours).

-

After the reaction, cool the mixture to room temperature and dissolve it in chloroform.

-

Filter to remove the enzyme.

-

Precipitate the copolymer by adding the solution dropwise into a large excess of cold methanol.

-